Cas no 1261962-28-0 (6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid)

6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid 化学的及び物理的性質
名前と識別子
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- 1261962-28-0
- DTXSID20687135
- 6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid, 95%
- MFCD18316961
- 6-HYDROXY-5-(3-METHOXYPHENYL)NICOTINIC ACID
- 5-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid
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- MDL: MFCD18316961
- インチ: InChI=1S/C13H11NO4/c1-18-10-4-2-3-8(5-10)11-6-9(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17)
- InChIKey: BDOPXEQJRGNJTP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 245.06880783Da
- どういたいしつりょう: 245.06880783Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB323472-5 g |
6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid, 95%; . |
1261962-28-0 | 95% | 5g |
€1159.00 | 2023-06-21 | |
abcr | AB323472-5g |
6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid, 95%; . |
1261962-28-0 | 95% | 5g |
€1159.00 | 2024-06-08 |
6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
6-Hydroxy-5-(3-methoxyphenyl)nicotinic acidに関する追加情報
6-Hydroxy-5-(3-methoxyphenyl)nicotinic Acid: A Comprehensive Overview
6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid, also known by its CAS number 1261962-28-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of nicotinic acids, which are derivatives of nicotinic acid (also known as niacin), a water-soluble vitamin essential for various biochemical reactions in the human body. The compound's structure includes a hydroxyl group at the 6-position and a methoxyphenyl substituent at the 5-position, which contributes to its unique chemical properties and potential biological activities.
The synthesis of 6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid involves a series of well-established organic reactions, including Friedel-Crafts acylation, hydroxylation, and subsequent functional group transformations. Recent advancements in catalytic methods and green chemistry have made the synthesis of this compound more efficient and environmentally friendly. Researchers have explored various solvent systems and catalysts to optimize the reaction conditions, ensuring high yields and purity of the final product.
In terms of biological activity, 6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid has shown promising results in preliminary studies. It exhibits potential antioxidant properties due to the presence of hydroxyl and methoxy groups, which are known to scavenge free radicals and reduce oxidative stress. Additionally, this compound has been investigated for its ability to modulate cellular signaling pathways, particularly those involved in inflammation and apoptosis. These findings suggest that it could be a candidate for further exploration in drug development targeting inflammatory diseases or neurodegenerative conditions.
Recent studies have also focused on the pharmacokinetic profile of 6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid. Research indicates that it has moderate bioavailability when administered orally, with a relatively long half-life that could be advantageous for chronic disease management. However, further investigations are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties in vivo.
The structural uniqueness of 6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid makes it a valuable tool in medicinal chemistry for designing novel therapeutic agents. Its ability to interact with specific receptors or enzymes highlights its potential as a lead compound for drug discovery. Moreover, the compound's stability under various physiological conditions suggests that it could be suitable for formulation into different dosage forms, including tablets, capsules, or injectables.
In conclusion, 6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid, with its CAS number 1261962-28-0, represents an intriguing molecule with diverse applications in both academic research and industrial development. Its chemical synthesis has been refined through innovative methodologies, while its biological activities continue to be explored for potential therapeutic interventions. As research progresses, this compound holds promise as a valuable asset in the quest for novel medicines addressing unmet medical needs.
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